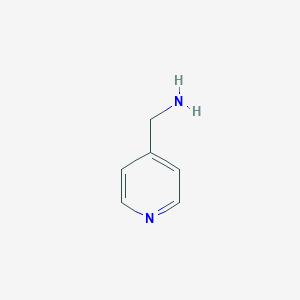
4-(Aminomethyl)pyridine
概要
説明
4-(Aminomethyl)pyridine (4-amp) is a compound that features both an amino and a pyridine group, which allows it to participate in a variety of chemical reactions and form complex structures. It is an asymmetric ligand that can react with silver(I) salts to produce a range of structural motifs, influenced by factors such as ligand ratio, anion type, hydrogen bonding, and pi-stacking interactions .
Synthesis Analysis
The synthesis of compounds related to 4-(aminomethyl)pyridine often involves starting from commercially available materials and employing strategies such as condensation reactions, aminohydroxylation, or epoxide-opening strategies. For instance, the synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, a compound with potential as a glycosidase inhibitor, starts from trans-4-hydroxy-L-proline and involves regio- and stereoselective introduction of functional groups . Another example is the synthesis of 4-amino-2,6-dialkylamino-pyridines from 2,6-difluoro-3,5-dichloro-pyridine, which is adaptable to combinatorial chemistry and can be performed in good yields .
Molecular Structure Analysis
The molecular structure of 4-(aminomethyl)pyridine derivatives can be quite variable, as demonstrated by the different structures formed when reacting with silver(I) salts. The ratio of ligand to metal, the type of anion, and the presence of additional ligands like 5,5'-dimethyl-2,2'-bipyridine can lead to one- and two-dimensional polymers, box-in-box chain link polymers, and two-dimensional sheets . Computational studies, such as those using density functional theory (DFT), can provide insights into the vibrational frequencies, NMR chemical shift values, and electronic properties of these compounds .
Chemical Reactions Analysis
The reactivity of 4-(aminomethyl)pyridine derivatives can be influenced by the presence of different functional groups. For example, the contrasting alkylations of 4-(dimethylaminomethyl)pyridine and 4-(dimethylamino)pyridine show the importance of resonance effects on nucleophilicity. The methylene group in 4-(dimethylaminomethyl)pyridine prevents resonance between the two nitrogen atoms, leading to exclusive alkylation at the amino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(aminomethyl)pyridine derivatives can be predicted using computational tools. For instance, the ADMET properties of a novel synthesized compound from pyridine-4-carboxaldehyde and sulfadiazine were calculated using the Swiss ADME online tool. The antimicrobial activity of this compound was also studied, showing its potential in medicinal applications . Additionally, computational studies can explore the nonlinear optical (NLO) properties, such as electric dipole moment and hyperpolarizability, of these compounds .
科学的研究の応用
Synthesis and Ligand Properties
4-(Aminomethyl)pyridine is used in the synthesis of various ligands. It can act as a terdendate ligand for metal ions when functionalized with aminomethyl, oxazolinyl, pyrazolyl, and methylimidazolyl groups. This versatility is crucial in the creation of monofunctional, bifunctional, and amphiphilic ligands, which are essential in coordination chemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
Structural Variability in Metal Complexes
The compound demonstrates remarkable variability in forming structures with metal ions. For example, with silver(I) salts, it produces a variety of one- and two-dimensional structural motifs, influenced by the ligand-to-metal ratio, anion type, hydrogen bonding, and pi-stacking. This adaptability in coordination environments is significant for designing metal-organic frameworks and other complex inorganic structures (Feazell, Carson, & Klausmeyer, 2006).
Applications in Organic-Inorganic Perovskites
When used in acid solution, 4-(Aminomethyl)pyridine can produce lead bromide frameworks of varying dimensions, ranging from zero-dimensional to two-dimensional structures. These frameworks have potential applications in materials science, particularly in the development of advanced perovskite materials with specific optical properties (Li, Zheng, Lin, & Lin, 2007).
Corrosion Inhibition
4-(Aminomethyl)pyridine derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies are crucial for understanding how these compounds can be used to protect metals against corrosion, which is a significant concern in many industrial applications (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).
Fluorescence Properties in Poly(pyridine-imide) Films
The compound plays a role in the creation of poly(pyridine-imide) films with distinct fluorescence properties. These films have potential applications as acid chemosensors and might be used in various analytical and diagnostic tools, particularly in detecting changes in pH or other chemical properties (Wang, Liou, Liaw, & Chen, 2008).
Safety And Hazards
将来の方向性
While specific future directions for 4-(Aminomethyl)pyridine were not found in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future research directions in the synthesis and application of 4-(Aminomethyl)pyridine and related compounds.
特性
IUPAC Name |
pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQWFIVRZNOPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063153 | |
| Record name | 4-Pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyridine | |
CAS RN |
3731-53-1 | |
| Record name | 4-Pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinemethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-pyridylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





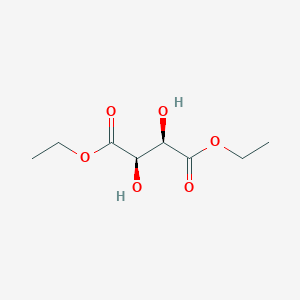
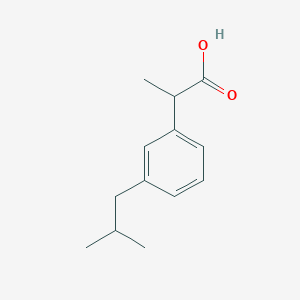
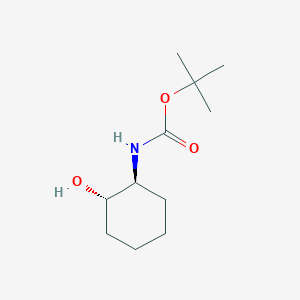
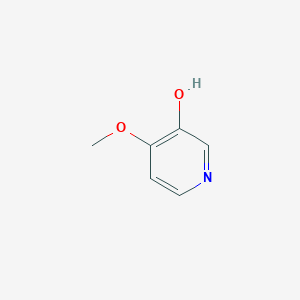
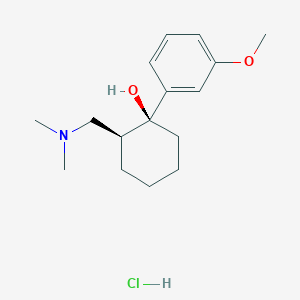
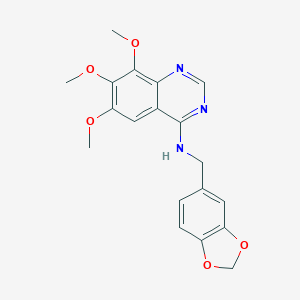
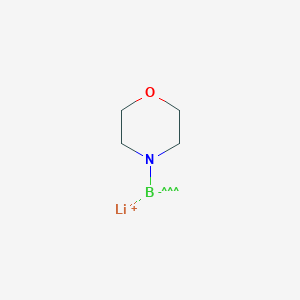
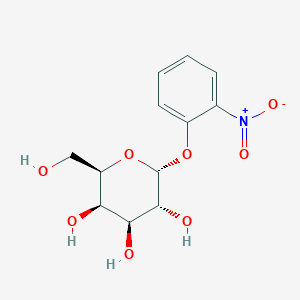
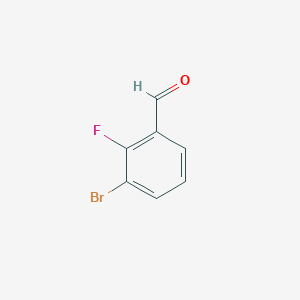

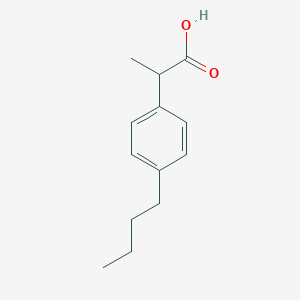
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)